5-chloro-7-fluoro-1H-indole-2-carboxylic Acid

Overview

Description

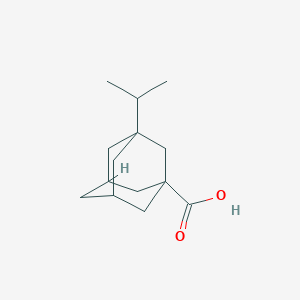

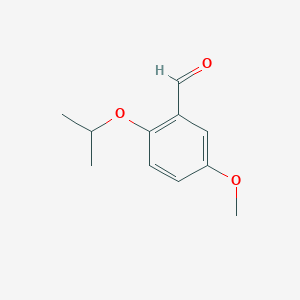

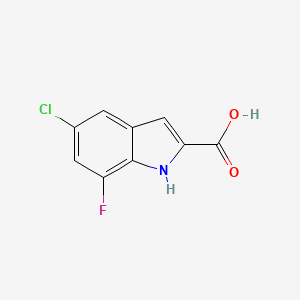

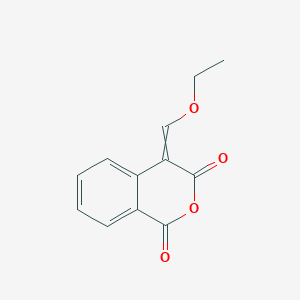

5-Chloro-7-fluoro-1H-indole-2-carboxylic acid is an indolyl carboxylic acid . It has a molecular formula of C9H5ClFNO2 and an average mass of 213.593 Da .

Synthesis Analysis

The synthesis of indole derivatives, including this compound, has been a subject of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs, and they play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring participates in the aromatic system .Chemical Reactions Analysis

Indole derivatives, including this compound, have been used in the synthesis of various biologically active compounds . For instance, 5-Chloroindole-2-carboxylic Acid is used in the synthesis of 4-(3-aminomethylphenyl)piperidine-1-carboxamides as potent, selective, and orally bioavailable inhibitors of βII tryptase .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 213.6 .Scientific Research Applications

Synthesis and HIV Research

5-Chloro-7-fluoro-1H-indole-2-carboxylic acid and its derivatives play a critical role in HIV research. Mayes et al. (2010) describe a robust synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in preparing phosphoindole inhibitors for HIV non-nucleoside reverse transcriptase (Mayes et al., 2010). This compound's synthesis is crucial for developing effective treatments for HIV.

Antimicrobial and Anti-inflammatory Properties

The derivatives of this compound have demonstrated significant antimicrobial and anti-inflammatory properties. A study by Narayana et al. (2009) synthesized various heterocycles from nitro/fluoro/chloro/bromoindole-2-carbohydrazides, showing moderate to good antiproliferative activity (Narayana et al., 2009).

Molecular Docking Studies

Ganga Reddy et al. (2022) synthesized a series of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids and conducted molecular docking studies. These studies are essential for understanding the binding interactions with target proteins, such as the epidermal growth factor receptor (EGFR) (Ganga Reddy et al., 2022).

Antibacterial Activity

Compounds related to this compound have been studied for their antibacterial activity. For example, Matsumoto et al. (1984) synthesized and analyzed the structure-activity relationships of various naphthyridine derivatives, including chloro and fluoro analogs, showing promising antibacterial properties (Matsumoto et al., 1984).

Anticancer Activity

Kryshchyshyn-Dylevych et al. (2020) synthesized 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester, which exhibited significant antimitotic activity, highlighting potential applications in cancer treatment (Kryshchyshyn-Dylevych et al., 2020).

Antiviral Properties

Ivachtchenko et al. (2015) researched novel 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives, finding specific compounds with significant activity against influenza A virus and hepatitis C virus (Ivachtchenko et al., 2015)

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

5-Chloro-7-Fluoro-1H-Indole-2-Carboxylic Acid, like other indole derivatives, is known to interact with multiple receptors in the body . These interactions are crucial in the treatment of various disorders, including cancer and microbial infections .

Mode of Action

The compound’s mode of action is primarily through its interaction with these targets. Indole derivatives bind with high affinity to these receptors, leading to a series of biochemical reactions . .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways. They play a significant role in cell biology and have been used as biologically active compounds for treating different types of disorders . .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name |

5-chloro-7-fluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOYTKZOWZWKPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=C(C=C1Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B1636986.png)